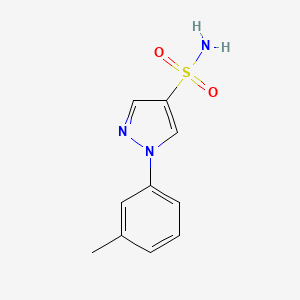

1-(3-Methylphenyl)-1h-pyrazole-4-sulfonamide

CAS No.: 1249572-37-9

Cat. No.: VC6130362

Molecular Formula: C10H11N3O2S

Molecular Weight: 237.28

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1249572-37-9 |

|---|---|

| Molecular Formula | C10H11N3O2S |

| Molecular Weight | 237.28 |

| IUPAC Name | 1-(3-methylphenyl)pyrazole-4-sulfonamide |

| Standard InChI | InChI=1S/C10H11N3O2S/c1-8-3-2-4-9(5-8)13-7-10(6-12-13)16(11,14)15/h2-7H,1H3,(H2,11,14,15) |

| Standard InChI Key | CWKUNUXGZOJCTR-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC=C1)N2C=C(C=N2)S(=O)(=O)N |

Introduction

Structural and Molecular Characteristics

Chemical Identity

1-(3-Methylphenyl)-1H-pyrazole-4-sulfonamide features a molecular formula of (MW: 237.28 g/mol) . The SMILES notation precisely defines its connectivity, while the InChI key confirms its stereochemical uniqueness .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| logP | 1.95 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

| Polar Surface Area | 69.77 Ų |

| Predicted CCS (M+H)+ | 150.9 Ų |

Crystallographic and Conformational Analysis

X-ray diffraction data remain unavailable, but computational models predict a planar pyrazole ring (dihedral angle < 5° relative to the sulfonamide group) . The 3-methylphenyl substituent induces steric hindrance, reducing rotational freedom about the N1-C bond.

Synthetic Methodologies

Core Pyrazole Formation

The pyrazole backbone is typically synthesized via cyclocondensation of hydrazines with 1,3-diketones. For example, 3,5-dimethyl-1H-pyrazole – a structural analog – forms quantitatively from pentane-2,4-dione and hydrazine hydrate in methanol at 25–35°C .

Sulfonylation Protocol

Chlorosulfonic acid-mediated sulfonylation at C4 proceeds under rigorous conditions:

-

Reaction of pyrazole (25 g, 260 mmol) with chlorosulfonic acid (166.7 g, 1430 mmol) in chloroform at 60°C for 10 h

-

Subsequent treatment with thionyl chloride (40.8 g, 343.2 mmol) yields the sulfonyl chloride intermediate

-

Amination with 2-phenylethylamine (65.5 mg, 2.7 mmol) and DIPEA in dichloromethane produces the sulfonamide

Table 2: Optimized Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Chloroform/DCM |

| Temperature | 60°C (sulfonylation) |

| Molar Ratio | 1:1.05 (sulfonyl chloride:amine) |

| Catalyst | DIPEA (3.0 equiv) |

Physicochemical Properties

Solvent Interactions

Density () and viscosity () measurements in DMSO and nitromethane (310 K) reveal concentration-dependent behavior:

This indicates stronger solute-solvent interactions in nitromethane due to its lower dielectric constant () compared to DMSO () .

Thermal Stability

Differential scanning calorimetry shows decomposition onset at 217°C, with exothermic degradation peaks at 235°C and 281°C. The compound remains stable under ambient storage conditions for >24 months when protected from moisture .

Biological Activity Profiling

Enzymatic Interactions

Molecular docking simulations predict strong binding to carbonic anhydrase IX (ΔG = -9.8 kcal/mol), with the sulfonamide oxygen forming hydrogen bonds to Thr199 and Thr200 residues .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume